H-D-Glu-Oet
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Overview
Description
H-D-Glu-Oet, also known as diethyl (2R)-2-aminopentanedioate hydrochloride, is a compound with the molecular formula C9H18ClNO4. It is a derivative of glutamic acid, an important amino acid in the human body. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Glu-Oet typically involves the esterification of glutamic acid. The process begins with the protection of the amino group, followed by the esterification of the carboxyl groups using ethanol in the presence of an acid catalyst. The reaction conditions often include maintaining a controlled temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is usually obtained in the form of a crystalline powder or solid .
Chemical Reactions Analysis
Types of Reactions
H-D-Glu-Oet undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of amino acid derivatives .
Scientific Research Applications
H-D-Glu-Oet has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and enzyme inhibitors.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Glu-Oet involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s ester groups can be hydrolyzed, releasing the active amino acid, which then participates in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl L-glutamate hydrochloride: Similar in structure but differs in the stereochemistry.
Ethyl L-glutamate: Another derivative with different ester groups.
L-glutamic acid diethyl ester: Similar but lacks the hydrochloride component.
Uniqueness
H-D-Glu-Oet is unique due to its specific stereochemistry and the presence of both ester and hydrochloride groups. These features confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(4R)-4-amino-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
SYQNQPHXKWWZFS-RXMQYKEDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC(=O)O)N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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